

5-Methylisoxazole-3-carbonitrile chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methylisoxazole-3-carbonitrile

Cat. No.: B1325030

[Get Quote](#)

5-Methylisoxazole-3-carbonitrile: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Methylisoxazole-3-carbonitrile**, a heterocyclic organic compound with significant potential in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, and a representative synthetic protocol.

Chemical Structure and IUPAC Name

5-Methylisoxazole-3-carbonitrile is characterized by a five-membered isoxazole ring substituted with a methyl group at the 5-position and a nitrile group at the 3-position.[\[1\]](#)

The standard IUPAC name for this compound is 5-methyl-1,2-oxazole-3-carbonitrile.[\[1\]](#)[\[2\]](#) It is also commonly referred to as 3-Cyano-5-methylisoxazole.[\[1\]](#)[\[2\]](#)

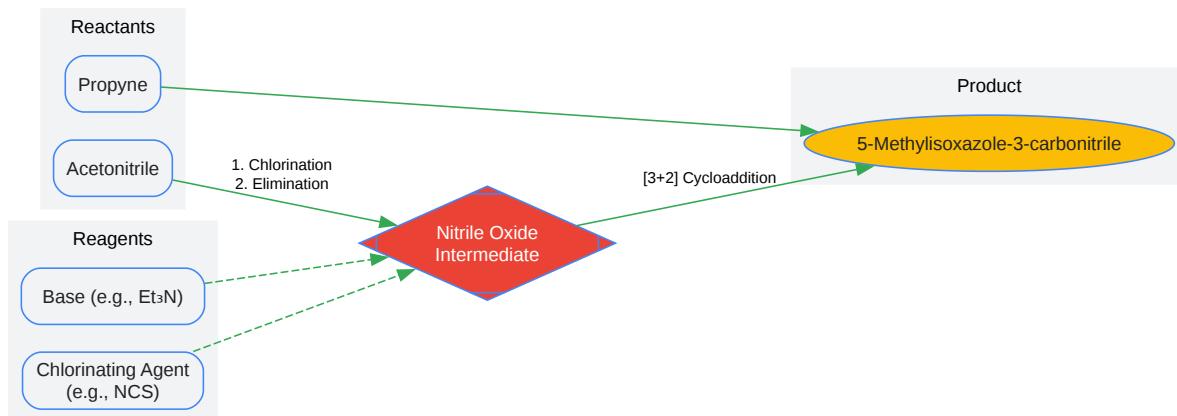
Below is a diagram illustrating the chemical structure of **5-Methylisoxazole-3-carbonitrile**.

Figure 1. Chemical structure of **5-Methylisoxazole-3-carbonitrile**.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Methylisoxazole-3-carbonitrile** is presented in the table below. It is important to note that some of this data is predicted, as comprehensive experimental values are not readily available in the literature.

Property	Value	Source
Molecular Formula	C ₅ H ₄ N ₂ O	[1] [2] [3]
Molecular Weight	108.10 g/mol	[3]
Appearance	Colorless to pale yellow/lime liquid	[1] [2] [4]
Boiling Point	249.4 °C (Predicted)	[4] [5]
Density	1.18 g/cm ³ (Predicted)	[4]
CAS Number	57351-99-2	[1] [2] [3]


Note on Spectral Data: Experimentally determined ¹H and ¹³C NMR spectra for **5-Methylisoxazole-3-carbonitrile** are not widely reported. However, based on the known chemical shifts of related isoxazole structures, the following are expected:

- ¹H NMR: A singlet for the methyl protons (CH₃) and a singlet for the proton on the isoxazole ring (C₄-H).
- ¹³C NMR: Resonances for the five carbon atoms of the isoxazole ring and the nitrile group, as well as the methyl carbon.

Experimental Protocols: Synthesis

The synthesis of **5-methylisoxazole-3-carbonitrile** can be achieved through various methods common in heterocyclic chemistry. A general and plausible approach involves the cycloaddition reaction of a nitrile oxide with an alkyne. Below is a representative experimental protocol based on established isoxazole synthesis methodologies.

Reaction Scheme:

[Click to download full resolution via product page](#)

Figure 2. Generalized synthetic pathway for **5-Methylisoxazole-3-carbonitrile**.

Materials:

- Acetonitrile
- N-Chlorosuccinimide (NCS)
- Triethylamine (Et₃N)
- Propyne (or a suitable precursor)
- Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

- In situ generation of acetonitrile N-oxide: To a stirred solution of acetonitrile in an anhydrous solvent at 0 °C, add N-Chlorosuccinimide portion-wise.

- After the addition is complete, slowly add triethylamine dropwise to the reaction mixture. The formation of the nitrile oxide intermediate is typically rapid.
- Cycloaddition: Introduce propyne gas into the reaction vessel containing the in situ generated nitrile oxide. Alternatively, a solution of a propyne precursor can be added.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel to afford pure **5-Methylisoxazole-3-carbonitrile**.

Disclaimer: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods for optimal yield and purity. Researchers should consult relevant literature for specific procedural details and safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. CAS 57351-99-2: 5-methylisoxazole-3-carbonitrile [cymitquimica.com]
2. 5-Methylisoxazole-3-carbonitrile | CymitQuimica [cymitquimica.com]
3. scbt.com [scbt.com]
4. 5-Methyl-3-isoxazolecarbonitrile | 57351-99-2 [chemicalbook.com]
5. |57351-99-2|C5H4N2O|MFCD09064940|有机合成-上海珂华生物有限公司 [coolpharm.com]

- To cite this document: BenchChem. [5-Methylisoxazole-3-carbonitrile chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1325030#5-methylisoxazole-3-carbonitrile-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com